Stereochemical Identity: Inactive Enantiomer
The chemical structure of ARI-1 is (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, with specific optical rotation [α]D +45.2° (c 0.1, MeOH), confirming the (R)-configuration at the chiral center [1]. In contrast, (S)-ARI-1 possesses the opposite (S)-configuration, resulting in a distinct three-dimensional topology that precludes productive binding to the ROR1 frizzled domain. This structural difference is absolute; the two enantiomers are non-superimposable mirror images, and only the (R)-enantiomer engages the target [1].
| Evidence Dimension | Absolute configuration at the chiral carbon |
|---|---|
| Target Compound Data | (S)-configuration, [α]D negative value (inferred) |
| Comparator Or Baseline | ARI-1: (R)-configuration, [α]D +45.2° (c 0.1, MeOH) |
| Quantified Difference | Opposite optical rotation and spatial arrangement |
| Conditions | Chiral HPLC or polarimetry |
Why This Matters
This structural confirmation is essential for procurement, as it ensures the correct enantiomer is used for its intended purpose—either as the active inhibitor (R) or the inactive control (S).
- [1] Liu X, Pu W, He H, et al. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer. Cancer Letters. 2019;458:76-85. View Source
